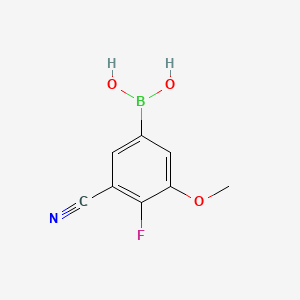
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione is a chemical compound characterized by a five-membered pyrrolidine ring substituted with bromine and fluorine atoms
Métodos De Preparación
The synthesis of 1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione typically involves the bromination and fluorination of pyrrolidine-2,5-dione. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to the compound, often catalyzed by transition metals.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparación Con Compuestos Similares
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione can be compared with other fluorinated pyrrolidine derivatives:
1-Bromo-3,3,4,4-tetrafluoro-1-butanol: Similar in structure but differs in the functional group attached to the pyrrolidine ring.
1-Bromo-4-fluoronaphthalene: Contains a bromine and fluorine substitution but on a naphthalene ring instead of pyrrolidine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
425-36-5 |
|---|---|
Fórmula molecular |
C4BrF4NO2 |
Peso molecular |
249.95 g/mol |
Nombre IUPAC |
1-bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4BrF4NO2/c5-10-1(11)3(6,7)4(8,9)2(10)12 |
Clave InChI |
KWDJYEDQIJDOJI-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)C(C(C(=O)N1Br)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)


![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)


![Cyclopenta[cd]azulene](/img/structure/B14757204.png)


![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)


